molecular formula C26H17ClN4O2S B12145085 (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12145085
M. Wt: 485.0 g/mol
InChI Key: HUPRQGUPEKHIJO-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indol-2-one derivatives fused with a thiazolo-triazole heterocyclic system. Its structure features a (3Z)-configuration at the indole-thiazolo-triazole junction, a 2-chlorobenzyl group at the N1 position of the indole, and a 3-methylphenyl substituent on the thiazolo-triazole moiety. The 6-oxo group on the thiazolo-triazole contributes to its electrophilic character, while the conjugated system enables π-π stacking interactions, critical for binding to biological targets such as kinases or receptors .

Properties

Molecular Formula

C26H17ClN4O2S

Molecular Weight

485.0 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17ClN4O2S/c1-15-7-6-9-16(13-15)23-28-26-31(29-23)25(33)22(34-26)21-18-10-3-5-12-20(18)30(24(21)32)14-17-8-2-4-11-19(17)27/h2-13H,14H2,1H3/b22-21-

InChI Key

HUPRQGUPEKHIJO-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)SC3=N2

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation of Triazole Thiols

A widely adopted method involves the reaction of 1,2,4-triazole-3-thiol derivatives with α-halo carbonyl compounds. For example, 1,2,4-triazole-3-thiol reacts with chloroacetic acid in acetic acid under reflux to form the thiazolo[3,2-b][1,triazol-6-one skeleton. The 3-methylphenyl group at position 2 is introduced via nucleophilic substitution using 3-methylphenylboronic acid in the presence of a palladium catalyst.

Example Procedure :

  • Combine 1,2,4-triazole-3-thiol (10 mmol), chloroacetic acid (10 mmol), and sodium acetate (20 mmol) in acetic acid (10 mL).

  • Reflux for 3 hours, then cool and pour into ice water.

  • Filter the precipitate and recrystallize from ethanol to obtain 2-(3-methylphenyl)-6-oxothiazolo[3,2-b][1,2,]triazol-5(6H)-one (yield: 76%).

Synthesis of the Indol-2-one Scaffold

The indol-2-one component is typically prepared via Biginelli condensation or Eschenmoser coupling.

Biginelli Condensation

A three-component reaction of 4-bromobenzaldehyde , thiourea , and ethyl acetoacetate in ethanol under acidic conditions yields 1,2,3,4-tetrahydropyrimidine-2-thione. Subsequent cyclization with ethyl chloroacetate forms the thiazolo[3,2-a]pyrimidine intermediate, which is oxidized to indol-2-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Example Procedure :

  • Heat 4-bromobenzaldehyde (1 mmol), thiourea (1.5 mmol), and ethyl acetoacetate (1 mmol) in ethanol with HCl (3 drops) at 80°C for 6 hours.

  • Add ethyl chloroacetate (2 mmol) and reflux for 4 hours.

  • Isolate ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 88%).

Coupling of Thiazolo-triazole and Indol-2-one Moieties

The final Z-configured exocyclic double bond is formed via Knoevenagel condensation or Wittig reaction.

Knoevenagel Condensation

React the thiazolo-triazole carbonyl compound with the indol-2-one methylene group in acetic acid under reflux.

Example Procedure :

  • Mix 2-(3-methylphenyl)-6-oxothiazolo[3,2-b]triazol-5(6H)-one (1 mmol) and 1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one (1 mmol) in acetic acid (10 mL).

  • Add piperidine (0.1 mmol) as a catalyst and reflux for 6 hours.

  • Cool, pour into ice water, and filter to isolate the product (yield: 70%).

Stereochemical Control of the Z-Configuration

The Z-configuration is maintained by using sterically hindered bases (e.g., DABCO) and low-temperature conditions. X-ray diffraction confirms the geometry, as seen in analogous compounds.

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or flash chromatography. Characterization includes:

  • 1H NMR : δ 7.2–7.8 ppm (aromatic protons), δ 5.1 ppm (methylene group).

  • IR : 1704 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).

  • HPLC : Purity >98%.

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationChloroacetic acid, AcOH76
2Biginelli CondensationHCl, Ethanol, 80°C88
3Mitsunobu ReactionPPh₃, DEAD, Toluene80
4Knoevenagel CondensationAcetic acid, Piperidine70

Challenges and Optimization

  • Regioselectivity : Use of directing groups (e.g., bromine) ensures correct cyclization sites.

  • Side Reactions : Excess thiourea minimizes dimerization during Biginelli condensation.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced forms with alcohol or alkane groups replacing carbonyls.

    Substitution: Halogenated derivatives with substituted aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the formation of thiazole and triazole rings. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds. For instance, similar thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and characterized in studies focusing on their biological evaluations .

Antimicrobial Properties

Research indicates that compounds containing thiazolo and triazole moieties exhibit significant antimicrobial activity. For example, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. In particular:

  • Antibacterial Activity : The compound has demonstrated broad-spectrum antibacterial properties comparable to established antibiotics like Ciprofloxacin and Rifampicin .
  • Antifungal Activity : Some derivatives have also been evaluated for antifungal activity against common pathogens.

Anticancer Potential

The indole-based structure of this compound suggests potential anticancer applications. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation .
  • Cell Line Studies : Compounds with similar scaffolds have been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth .

Anti-inflammatory Effects

Compounds with thiazolo and triazole rings have also been noted for their anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Study 1: Antibacterial Evaluation

A study synthesized several thiazolo[3,2-b]-1,2,4-triazinone derivatives and evaluated their antibacterial activity against Mycobacterium smegmatis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL . This highlights the potential for developing new antibacterial agents from such compounds.

Case Study 2: Anticancer Activity

In another study focusing on indole derivatives, researchers found that certain compounds significantly inhibited the growth of breast cancer cell lines. The structure–activity relationship analysis indicated that modifications at specific positions could enhance cytotoxicity .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity, or interact with DNA, affecting gene expression. The thiazolo[3,2-b][1,2,4]triazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the indole N1 position, the phenyl group attached to the thiazolo-triazole, and the presence of additional functional groups. Below is a detailed analysis of key analogs and their properties:

Substituent Variations on the Indole N1 Position

  • Target Compound : 2-Chlorobenzyl group (electron-withdrawing, lipophilic).
  • Analog 1 : 1-Methyl substituent ().
    • Impact : Reduced lipophilicity compared to the chlorobenzyl group, leading to lower membrane permeability but improved aqueous solubility .
  • Analog 2 : 2-Fluorobenzyl group ().
    • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • Analog 3: Ethyl group ().

Substituent Variations on the Thiazolo-Triazole Phenyl Group

  • Target Compound : 3-Methylphenyl group (moderate steric bulk, lipophilic).
  • Analog 4 : 4-Isopropoxyphenyl group ().
    • Impact : The isopropoxy group introduces hydrogen-bonding capacity and increased steric bulk, which may reduce off-target interactions .
  • Analog 5: 4-Methoxyphenyl group ().
  • Analog 6 : 3,4-Dimethoxyphenyl group ().
    • Impact : Dual methoxy groups improve solubility but may hinder binding in sterically restricted active sites .

Functional Group Additions

  • Analog 7: Acetamide at the indole N1 position (). Impact: The acetamide group introduces hydrogen-bond donor/acceptor capabilities, enhancing interactions with polar residues in enzymatic targets .

Kinase Inhibition Profiles

In contrast, methyl or ethyl substituents () exhibit reduced potency but improved selectivity for serine/threonine kinases .

Solubility and Bioavailability

  • Target Compound : Predicted low aqueous solubility (LogP ~4.2) due to the chlorobenzyl and methylphenyl groups.
  • Analog 4 (isopropoxyphenyl) : Higher solubility (LogP ~3.8) but shorter half-life in vivo .
  • Analog 7 (acetamide) : Improved solubility (LogP ~3.5) and oral bioavailability in preclinical models .

Key Research Findings

  • Electron-Withdrawing Groups : Halogens (Cl, F) at N1 enhance target affinity but reduce solubility .
  • Methoxy vs. Methylphenyl : Methoxy groups improve solubility but may compromise binding in hydrophobic pockets .
  • Acetamide Functionalization : A promising strategy to balance solubility and activity in lead optimization .

Biological Activity

The compound (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological applications. This article reviews its biological activity, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of the compound is C19H13ClN2O2S2C_{19}H_{13}ClN_2O_2S_2, with a molecular weight of approximately 400.9 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A study evaluating various thiazole derivatives showed that certain compounds demonstrated potent inhibitory effects against cancer cell lines such as HepG2 and A549. The most effective compounds had IC50 values in the nanomolar range (e.g., 1.2 nM for compound 7e) .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells. For example, compound 7e was shown to trigger apoptosis in HepG2 cells in a dose-dependent manner .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Thiazole derivatives have been studied for their ability to inhibit butyrylcholinesterase (BChE). Compounds with similar structures have shown varying degrees of inhibition, with some achieving IC50 values comparable to known inhibitors like huperzine A .

Case Studies and Research Findings

A comprehensive analysis of the biological activities of related compounds can provide insights into the potential applications of (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one:

Compound Cell Line IC50 (nM) Mechanism
7eHepG21.2Induces apoptosis
7fSW6204.3Induces apoptosis
7iA54944Induces apoptosis

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis involves multi-step heterocyclic coupling, including the formation of the thiazolo-triazole core and subsequent indole-thione conjugation. Key challenges include regioselectivity during cyclization and stability of the Z-configured enol ether.

  • Optimization Strategies :
  • Use phase-transfer catalysts (e.g., PEG-400) to enhance solubility and reaction efficiency in polar aprotic solvents .
  • Monitor intermediates via TLC and adjust stoichiometry of chlorobenzyl derivatives to avoid byproducts (e.g., over-alkylation) .
  • Typical Yields : Reported yields range from 35–60% in small-scale reactions, with improved scalability under inert atmospheres (e.g., nitrogen) .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for verifying the Z-configuration via coupling constants (e.g., 3JHH^3J_{H-H} < 12 Hz for Z-alkenes) and aromatic proton splitting patterns .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry; the thiazolo-triazole ring system often exhibits planar geometry with bond angles near 120° .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1700 cm1^{-1} and absence of unwanted hydroxyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the 6-oxo group shows high electron density, making it reactive toward nucleophiles .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The chlorobenzyl group may exhibit π-π stacking with aromatic residues in active sites .
  • ADME Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, indicating moderate membrane permeability but potential P-glycoprotein efflux issues .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity observed during functionalization?

  • Methodological Answer :

  • Case Study : If 1^1H NMR shows unexpected splitting in the indole ring, consider:
  • Dynamic Effects : Rotameric equilibria in the thiazolo-triazole moiety may broaden signals; use variable-temperature NMR .
  • Byproduct Identification : LC-MS or HRMS can detect oxidation byproducts (e.g., sulfoxide formation at the thiazole sulfur) .
  • Reactivity Adjustments : Replace protic solvents (e.g., methanol) with DMF to suppress acid-catalyzed decomposition of the enol ether .

Q. How does the electronic nature of substituents (e.g., 3-methylphenyl vs. chlorobenzyl) influence the compound’s photophysical or electrochemical properties?

  • Methodological Answer :

  • Cyclic Voltammetry : The chlorobenzyl group lowers reduction potentials (-1.2 V vs. Ag/AgCl) due to electron-withdrawing effects, while the methylphenyl group enhances π-conjugation, red-shifting UV-Vis absorption (λmax ~380 nm) .
  • TD-DFT Simulations : Correlate experimental UV-Vis spectra with computed electronic transitions; the HOMO→LUMO transition often localizes on the thiazolo-triazole-indole system .

Data Contradiction Analysis

Q. Why do different synthetic routes produce varying enantiomeric excess (ee) in analogs of this compound?

  • Methodological Answer :

  • Chiral HPLC Analysis : Compare ee values (e.g., 75% vs. 90%) across methods. Asymmetric induction is sensitive to:
  • Catalyst Choice : Chiral amines (e.g., cinchona alkaloids) may improve ee in Michael additions .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor tighter transition states, enhancing stereocontrol .
  • Resolution : Use diastereomeric salt formation with tartaric acid derivatives if kinetic resolution fails .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory potential, and how should controls be designed?

  • Methodological Answer :

  • Assay Selection : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or EGFR). Include:
  • Positive Controls : Staurosporine (pan-kinase inhibitor) and DMSO vehicle .
  • Dose-Response : Test 0.1–100 μM concentrations; IC50 values <10 μM suggest high potency .
  • Counter-Screens : Rule out off-target effects via phosphatase inhibition assays (e.g., λ-phosphatase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.